Bz-Phe-Val-Arg-pNA HCl

Description

Evolution and Significance of Chromogenic Substrates in Protease Research

The journey to understand the intricate mechanisms of proteases—enzymes that catalyze the breakdown of proteins—has been marked by the continuous evolution of assay technologies. Early methods often relied on complex and time-consuming techniques. The advent of synthetic substrates, particularly chromogenic variants, represented a significant leap forward. These molecules are designed with a specific amino acid sequence recognized by a particular protease and are linked to a chromophore, a chemical group that becomes colored upon cleavage.

The development of these substrates has allowed for more sensitive, specific, and continuous monitoring of enzyme activity. nih.govresearchgate.net Synthetic peptides that mimic the amino acid sequences at the site of proteolytic activation in plasma serine protease precursors have proven to be sensitive and relatively specific tools for studying these enzymes and their inhibitors. nih.gov This has been crucial in various fields, from fundamental biochemical research to clinical diagnostics. researchgate.netnih.gov The ability to synthesize a wide array of peptide sequences has also facilitated the investigation of enzyme specificity and kinetics in great detail. researchgate.net

Fundamental Principles of Chromogenic Assays in Biochemical Analysis

Chromogenic assays are a cornerstone of biochemical analysis, providing a straightforward method for detecting and quantifying enzymatic activity. sinobiological.com The fundamental principle lies in a reaction that produces a colored product, which absorbs light within the visible spectrum. sinobiological.com In the context of protease assays, a synthetic peptide substrate containing a specific amino acid sequence is linked to a chromophore, most commonly p-nitroaniline (pNA).

When a protease recognizes and cleaves the peptide bond, the pNA is released. practical-haemostasis.com This free pNA has a distinct yellow color and absorbs light maximally at a wavelength of approximately 405 nm. practical-haemostasis.com The rate of color development, measured as the change in optical density over time, is directly proportional to the concentration of the active enzyme in the sample. practical-haemostasis.com This relationship, governed by the Beer-Lambert Law, allows for the precise quantification of enzyme activity. sinobiological.com These assays are known for their simplicity, cost-effectiveness, and ease of automation. practical-haemostasis.com

Structure

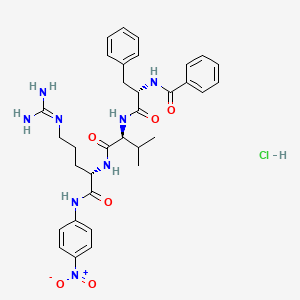

2D Structure

Properties

IUPAC Name |

N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40N8O6.ClH/c1-21(2)28(40-31(44)27(20-22-10-5-3-6-11-22)39-29(42)23-12-7-4-8-13-23)32(45)38-26(14-9-19-36-33(34)35)30(43)37-24-15-17-25(18-16-24)41(46)47;/h3-8,10-13,15-18,21,26-28H,9,14,19-20H2,1-2H3,(H,37,43)(H,38,45)(H,39,42)(H,40,44)(H4,34,35,36);1H/t26-,27-,28-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYVSMZDQQUZGPF-JAQKLANPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H41ClN8O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

681.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38789-84-3 | |

| Record name | L-Argininamide, N-benzoyl-L-phenylalanyl-L-valyl-N-(4-nitrophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38789-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Mechanistic and Enzymatic Hydrolysis Principles of Bz Phe Val Arg Pna Hcl

Substrate Recognition and Catalytic Cleavage by Proteolytic Enzymes

The specificity of Bz-Phe-Val-Arg-pNA HCl as a substrate lies in its peptide sequence—Phenylalanine-Valine-Arginine—which mimics the natural cleavage sites of certain proteases. This sequence is particularly recognized by serine proteases such as thrombin, trypsin, and papain. glpbio.comechelon-inc.comavantorsciences.com The enzyme's active site binds to this specific amino acid sequence.

The catalytic process involves the hydrolysis of the amide bond between the C-terminal arginine residue and the p-nitroaniline (pNA) group. This cleavage is a key step in the enzymatic reaction. The benzoyl (Bz) group at the N-terminus and the p-nitroanilide group are crucial for the molecule's function as a chromogenic substrate. While the peptide sequence dictates the enzyme's specificity, the pNA group serves as a reporter. Upon cleavage, p-nitroaniline is released, a molecule that can be easily detected.

Spectrophotometric Detection of p-Nitroaniline Release

The enzymatic hydrolysis of this compound liberates p-nitroaniline (pNA), a chromophore that absorbs light in the visible range. The release of pNA can be continuously monitored and quantified using a spectrophotometer. The absorbance of free pNA is typically measured at a wavelength between 400 and 410 nm, with a common wavelength being 405 nm. mdpi.comresearchgate.nettaylorandfrancis.com

The rate of the increase in absorbance at this wavelength is directly proportional to the rate of pNA release, which in turn is a measure of the enzymatic activity. tandfonline.com This method allows for real-time kinetic analysis of the enzyme's function. The concentration of the released p-nitroaniline can be calculated from its absorbance using the Beer-Lambert law, provided the extinction coefficient is known. The extinction coefficient for p-nitroaniline can vary slightly depending on the solution's composition but is often cited to be in the range of 8,800 to 9,900 M⁻¹cm⁻¹. It is important to note that the absorption spectrum of p-nitroaniline can be influenced by factors such as ionic strength and the presence of certain additives, which can cause a shift in the maximum absorbance wavelength. nih.gov

Influence of Enzymatic Reaction Conditions on Substrate Hydrolysis

The rate of enzymatic hydrolysis of this compound is highly dependent on the reaction conditions. Optimizing these conditions is crucial for accurate and reproducible measurements of enzyme activity.

pH Optimization for Specific Protease Systems

The pH of the reaction buffer significantly affects the ionization state of amino acid residues in both the enzyme's active site and the substrate, thereby influencing their interaction and the catalytic efficiency. Different proteases exhibit optimal activity at different pH values when hydrolyzing this compound. For instance, many serine proteases that cleave this substrate show optimal activity in a slightly alkaline pH range. core.ac.ukmsu.ru

Table 1: Reported Optimal pH for Hydrolysis of this compound by Various Proteases

| Enzyme | Reported Optimal pH | Source(s) |

| Thrombin | 7.4 - 8.3 | maastrichtuniversity.nl |

| Trypsin-like Protease (from Tenebrio molitor) | 8.5 | msu.ru |

| Serine Proteinase (from Trichophyton vanbreuseghemii) | 8.0 | core.ac.uk |

| Gingipains (RGP-A and RGP-B from Porphyromonas gingivalis) | 7.5 - 8.0 | oup.com |

| Cell Envelope Proteinase (from Streptococcus thermophilus) | 7.5 | nih.gov |

This table is interactive. You can sort the columns by clicking on the headers.

Temperature Dependence of Hydrolysis Rates

Temperature is another critical factor that governs the rate of enzymatic reactions. As with most chemical reactions, an increase in temperature generally leads to an increase in the rate of hydrolysis of this compound, up to an optimal temperature. Beyond this point, the enzyme begins to denature, leading to a rapid loss of activity. core.ac.ukmsu.ru The optimal temperature can vary depending on the specific enzyme and its thermal stability. For example, a trypsin-like proteinase from Tenebrio molitor has a temperature optimum of 55°C for the hydrolysis of a similar substrate. msu.ru

Table 2: Reported Optimal Temperatures for Hydrolysis by Various Proteases

| Enzyme | Reported Optimal Temperature (°C) | Source(s) |

| Trypsin-like Protease (from Tenebrio molitor) | 55 | msu.ru |

| Serine Proteinase (from Trichophyton vanbreuseghemii) | 37 | core.ac.uk |

| Cell Envelope Proteinase (from Streptococcus thermophilus) | 37 | nih.gov |

| Keratinolytic Serine Proteinase (from Streptomyces albidoflavus) | 45 | nih.gov |

This table is interactive. You can sort the columns by clicking on the headers.

Buffer Compositional Effects on Enzymatic Activity

The composition of the reaction buffer, including the type of buffering agent and the presence of ions or other additives, can significantly influence enzyme activity. tandfonline.comcore.ac.ukru.nl For example, Tris-HCl is a commonly used buffer for assays involving the hydrolysis of this compound. core.ac.uknih.gov The ionic strength of the buffer can also play a role, as it can affect both the enzyme's conformation and the substrate's solubility. Some enzymes may require specific ions for optimal activity or stability. It's crucial to select a buffer system that not only maintains the desired pH but also provides a suitable environment for the specific enzyme being studied.

Enzyme Specificity and Selectivity Profiling Using Bz Phe Val Arg Pna Hcl

Characterization of Thrombin Specificity and Affinity

Bz-Phe-Val-Arg-pNA HCl is a well-established substrate for thrombin, a key serine protease in the blood coagulation cascade. nih.govchemsrc.com Upon cleavage by thrombin, the substrate releases p-nitroaniline (pNA), which can be detected by monitoring absorbance changes at 405 nm. While sensitive to thrombin, studies have shown that other substrates like Chromozym TH and S-2238 exhibit substantially greater sensitivity. nih.govthieme-connect.com

The interaction between thrombin and this compound has been characterized by kinetic studies. The Michaelis constant (Kₘ), which indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), provides insight into the affinity of the enzyme for the substrate. A lower Kₘ value generally signifies a higher affinity. The substitution of an glutamic acid residue at position 192 in thrombin to a glutamine was shown to alter the enzyme's kinetic properties with this substrate. pnas.org The cleavage of Bz-Phe-Val-Arg-pNA by thrombin is also utilized in photometric assays for antithrombin III, a heparin cofactor. avantorsciences.comglpbio.combachem.com

| Enzyme | Substrate | Kₘ (μM) | kcat (s⁻¹) | Source |

|---|---|---|---|---|

| Thrombin | Bz-Phe-Val-Arg-pNA | 69 | 87 | pnas.org |

| Thrombin (E192Q Mutant) | Bz-Phe-Val-Arg-pNA | 83 | 229 | pnas.org |

| Russelobin | N-Bz-Phe-Val-Arg-pNA | 66.7 ± 1.3 | 858 ± 4.9 | unco.edu |

Assessment of Trypsin and Trypsin-like Enzyme Hydrolysis

This compound is not exclusively a substrate for thrombin; it is also readily hydrolyzed by trypsin and trypsin-like enzymes. nih.govthieme-connect.comavantorsciences.comglpbio.com Trypsin, a serine protease found in the digestive system, demonstrates significant catalytic efficiency with this substrate, in some cases twofold higher than thrombin, which can be attributed to its broader substrate tolerance.

The utility of this compound extends to the characterization of trypsin-like enzymes from various sources, including insects. For instance, a trypsin-like proteinase purified from the posterior midgut of Tenebrio molitor (yellow mealworm) larvae was shown to hydrolyze peptide bonds formed by arginine (Arg) or lysine (B10760008) (Lys) residues at the P1 position, with a preference for longer peptide substrates like this compound. scispace.com The substrate has also been employed in studies of trypsin inhibitors. kobe-u.ac.jp

| Enzyme | Substrate | Relative Hydrolysis Rate/Activity | Source |

|---|---|---|---|

| Bovine Trypsin | Bz-Phe-Val-Arg-pNA | Hydrolyzed to a varying degree compared to thrombin and plasmin. | nih.govthieme-connect.com |

| Trypsin | Bz-Phe-Val-Arg-pNA | Catalytic efficiency is 2-fold higher than thrombin. | |

| Trypsin-like proteinase (Tenebrio molitor) | Bz-Phe-Val-Arg-pNA | Demonstrates preference for this longer peptide substrate. | scispace.com |

Evaluation of Other Serine Protease Interactions

Plasmin, a crucial serine protease involved in the fibrinolytic system, is also capable of hydrolyzing this compound. nih.govthieme-connect.com However, its activity towards this substrate is generally less pronounced compared to more specific plasmin substrates like S-2251 (H-D-Val-Leu-Lys-pNA). nih.gov The hydrolysis of Bz-Phe-Val-Arg-pNA by plasmin is a factor to consider in assays where multiple proteases may be present. In comparative studies, the rate of hydrolysis by plasmin was found to be variable. nih.govthieme-connect.com

| Enzyme | Substrate | Relative Hydrolysis Rate/Activity | Source |

|---|---|---|---|

| Human Plasmin | Bz-Phe-Val-Arg-pNA | Hydrolyzed to a varying degree. | nih.govthieme-connect.com |

| Shedaoenase (snake venom) | Bz-Phe-Val-Arg-pNA | Lower activity compared to Chromozym PL (plasmin substrate). | oup.com |

This compound has proven to be a useful tool for identifying and characterizing proteases from fungal sources. Specifically, it is employed to detect trypsin-like serine protease activity. core.ac.uk For example, in a study of the nematophagous fungus Verticillium chlamydosporium, the purified protease VCP1 showed some activity against Bz-Phe-Val-Arg-pNA, although the trypsin substrate Bz-Arg-pNA was not degraded. researchgate.net Similarly, research on the entomopathogenic fungus Metarhizium anisopliae utilized this substrate to assay for the Pr2 enzyme, a trypsin-like serine protease. jmb.or.kr In Trichophyton vanbreuseghemii, the hydrolysis rate for Bz-Phe-Val-Arg-pNA was lower compared to substrates more specific for chymotrypsin/subtilisin. core.ac.uk

| Fungus | Enzyme/Protease | Substrate | Observed Activity | Source |

|---|---|---|---|---|

| Trichophyton vanbreuseghemii | Extracellular proteinase | N-Bz-Phe-Val-Arg-pNA | Lower activity compared to N-Suc-Ala-Ala-Pro-Phe-pNA. | core.ac.uk |

| Verticillium chlamydosporium | VCP1 | Bz-Phe-Val-Arg-pNA | Some degradation observed. | researchgate.net |

| Metarhizium anisopliae | Pr2 (trypsin-like) | N-benzoyl-Phe-Val-Arg-p-nitroanilide hydrochloride | Used to assay for Pr2 activity. | jmb.or.kr |

| Microsporum gypseum | Secreted protease | N–Bz-Phel–Val-Arg-ρNA | Lowest hydrolysis activity (13 nkat/ml) compared to other substrates. | tums.ac.ir |

Reptilase, a thrombin-like enzyme found in the venom of snakes from the Bothrops genus, also interacts with this compound. researchgate.net This substrate is used in assays to measure the activity of reptilase. kobe-u.ac.jp Studies have indicated that certain inhibitors show little to no inhibitory effect on reptilase when this substrate is used. kobe-u.ac.jp

The utility of this compound extends beyond the realm of coagulation and digestive enzymes. It has been identified as a chromogenic substrate for cruzipain, a cysteine protease from the parasite Trypanosoma cruzi, the causative agent of Chagas disease. avantorsciences.comglpbio.combachem.comresearchgate.net Furthermore, this compound serves as a substrate for subtilisin, a non-specific serine protease originally isolated from Bacillus subtilis. avantorsciences.comglpbio.combachem.com This broad reactivity underscores the importance of careful experimental design and the use of specific inhibitors to dissect the activity of individual proteases in complex biological samples.

Table of Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

| This compound | Nα-Benzoyl-L-phenylalanyl-L-valyl-L-arginine p-nitroanilide hydrochloride |

| S-2160 | N-Bz-Phe-Val-Arg-pNA, HCl |

| S-2238 | H-D-Phe-Pip-Arg-pNA, 2HCl |

| Chromozym TH | Z-Gly-Pro-Arg-pNA, HCl |

| S-2222 | N-Bz-Ile-Glu-Gly-Arg-pNA, HCl |

| S-2251 | H-D-Val-Leu-Lys-pNA, 2HCl |

| Chromozym PK | N-Bz-Pro-Phe-Arg-pNA, HCl |

| Z-Phe-Val-Arg-pna HCl | Nα-benzyloxycarbonyl-L-phenylalanyl-L-valyl-L-arginine p-nitroanilide hydrochloride |

| pNA | p-nitroaniline |

| Bz-Arg-pNA | Nα-Benzoyl-DL-arginine-p-nitroanilide |

| Bz-Lys-pNA | Nα-Benzoyl-DL-lysine p-nitroanilide |

| VCP1 | Verticillium chlamydosporium protease 1 |

| Pr2 | Trypsin-like serine protease from Metarhizium anisopliae |

| N-Suc-Ala-Ala-Pro-Phe-pNA | N-Succinyl-Alanine-Alanine-Proline-Phenylalanine-p-nitroanilide |

| Z-Arg-Arg-pNA | Nα-Benzyloxycarbonyl-L-arginyl-L-arginine p-nitroanilide |

Bromelain (B1164189) Activity

The chromogenic substrate Nα-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide hydrochloride (this compound) is a valuable tool for assessing the enzymatic activity of bromelain, a complex of proteases found in pineapple. mdpi.com While Z-Arg-Arg-p-nitroaniline is more specific for stem bromelain, fruit bromelain and another pineapple protease, ananain, show a greater preferential activity towards Bz-Phe-Val-Arg-pNA. mdpi.com This allows for continuous measurement of enzymatic activity as the cleavage of the substrate releases p-nitroaniline, which can be detected spectrophotometrically at a wavelength of 400–410 nm. mdpi.commdpi.com

The kinetic parameters of stem bromelain (SBM) using Bz-Phe-Val-Arg-pNA as a substrate have been shown to vary with pH. core.ac.uk Research has demonstrated that the optimal pH for stem bromelain activity with this substrate is around 8.0. core.ac.uk The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are key indicators of enzyme kinetics. A study by Benucci et al. (2011) provided the following kinetic data for SBM with Bz-Phe-Val-Arg-pNA at different pH values:

| pH | Km (mM) | Vmax (IU/mg) |

|---|---|---|

| 3.2 | 0.343 | 0.44 |

| 4.0 | 0.246 | 0.42 |

| 5.0 | 0.046 | 0.403 |

| 7.0 | 0.059 | 0.41 |

Data sourced from Benucci et al. (2011) as cited in a comparative study on bromelain characterization. core.ac.uk

This data indicates that while the maximum reaction rate is relatively stable across this pH range, the enzyme's affinity for the substrate (inversely related to Km) is highest at pH 5.0.

Comparative Specificity with Alternative Chromogenic Substrates

This compound is part of a broader panel of chromogenic substrates used to profile the specificity of various proteases, particularly serine proteases. nih.govthieme-connect.com Its tripeptide sequence (Phe-Val-Arg) is designed to mimic the cleavage sites of specific enzymes. nih.gov The selectivity of a protease for a particular substrate is crucial for understanding its biological function and for developing targeted assays. nih.gov

When compared to other chromogenic substrates, Bz-Phe-Val-Arg-pNA (also referred to as S-2160) demonstrates sensitivity to thrombin, plasmin, and trypsin, but is insensitive to factor Xa. nih.govthieme-connect.com This makes it useful for distinguishing between these enzymes. For instance, while both S-2160 and another substrate, S-2238 (H-D-Phe-Pip-Arg-pNA), are sensitive to thrombin, S-2238 exhibits substantially greater sensitivity. nih.govthieme-connect.com

The following table provides a comparative overview of the specificity of this compound and other chromogenic substrates against a selection of serine proteases:

| Substrate | Enzyme | Relative Activity/Sensitivity |

|---|---|---|

| Bz-Phe-Val-Arg-pNA (S-2160) | Thrombin | Sensitive |

| Plasmin | Hydrolyzed | |

| Trypsin | Hydrolyzed | |

| Factor Xa | Insensitive | |

| H-D-Phe-Pip-Arg-pNA (S-2238) | Thrombin | High Sensitivity |

| Plasmin | Hydrolyzed | |

| Trypsin | Hydrolyzed | |

| Factor Xa | Insensitive | |

| N-Bz-Ile-Glu-Gly-Arg-pNA (S-2222) | Factor Xa | Sensitive |

| Thrombin | Insensitive | |

| H-D-Val-Leu-Lys-pNA (S-2251) | Plasmin | Relatively Specific |

| Thrombin | Resistant | |

| Factor Xa | Resistant | |

| N-Bz-Pro-Phe-Arg-pNA (Chromozym PK) | Plasma Kallikrein | Relatively Specific |

This table is a compilation of findings from studies on serine protease specificity. nih.govthieme-connect.com

The choice of a chromogenic substrate is therefore critical for accurately measuring the activity of a specific protease, especially in a mixture of enzymes. The differential hydrolysis rates of these substrates by various proteases allow for a detailed and comparative analysis of enzyme specificity. nih.govthieme-connect.com

Kinetic Analysis and Mechanistic Studies Utilizing Bz Phe Val Arg Pna Hcl

Determination of Michaelis-Menten Kinetic Parameters (K_m, V_max, k_cat)

The utility of Bz-Phe-Val-Arg-pNA HCl as a substrate is well-established in determining the fundamental kinetic parameters of serine proteases, which describe the efficiency and capacity of their catalytic activity. These parameters, the Michaelis constant (K_m), maximum velocity (V_max), and catalytic rate constant (k_cat), are crucial for characterizing enzyme function and specificity.

A key study investigated the steady-state kinetics of plasmin and trypsin using Bz-L-Phe-Val-Arg-pNA as a substrate over a pH range of 6-9. nih.gov The hydrolysis of this substrate by these enzymes was found to follow Michaelis-Menten kinetics, allowing for the determination of their respective kinetic constants. While the specific values were not detailed in the abstract of this study, it highlighted that the catalytic efficiency (k_cat) values were comparable to those observed with specific ester substrates, suggesting that the deacylation step is rate-determining in the reaction mechanism for both plasmin and trypsin with this substrate. nih.gov

The following table summarizes the enzymes for which this compound is a known substrate, for which Michaelis-Menten parameters have been determined.

| Enzyme | K_m | V_max | k_cat | Catalytic Efficiency (k_cat/K_m) |

| Human Plasmin | Data not available | Data not available | Data not available | Data not available |

| Bovine Trypsin | Data not available | Data not available | Data not available | Data not available |

| Human α-Thrombin | Data not available | Data not available | Data not available | Data not available |

Steady-State and Pre-Steady-State Kinetic Investigations

Kinetic analyses of enzymatic reactions can be broadly categorized into steady-state and pre-steady-state studies, both of which are theoretically applicable to the hydrolysis of this compound.

Pre-Steady-State Kinetics: This powerful technique focuses on the initial moments of the enzymatic reaction, typically within the first few milliseconds, before the steady state is established. unacademy.comnih.govresearchgate.netyoutube.com Pre-steady-state analysis can provide invaluable insights into the individual steps of the catalytic mechanism, such as substrate binding, conformational changes, and the chemical bond-breaking and bond-making events. A characteristic feature often observed in pre-steady-state kinetics is an initial "burst" of product formation, which corresponds to the first turnover of the enzyme and can provide information on the rate of acylation. nih.govresearchgate.net

Despite the potential for elucidating the mechanistic details of proteases, specific pre-steady-state kinetic studies utilizing this compound are not prominently documented in the available scientific literature. Such investigations would be instrumental in dissecting the complete reaction pathway and identifying the rate-limiting steps with greater precision.

Computational Approaches to Substrate-Enzyme Interaction Modeling

In modern enzymology, computational methods such as molecular docking and molecular dynamics (MD) simulations are increasingly used to complement experimental kinetic data. These approaches provide a detailed, atomistic view of how a substrate like this compound binds to the active site of a protease and the subsequent conformational changes that occur during the catalytic cycle.

Molecular Docking: This technique predicts the preferred orientation of a substrate when bound to an enzyme, which can help to explain the observed specificity. For serine proteases, docking studies can reveal how the P1 arginine residue of this compound fits into the S1 specificity pocket of the enzyme and how the P2 and P3 residues (valine and phenylalanine) interact with the corresponding S2 and S3 subsites.

Molecular Dynamics Simulations: MD simulations can provide a dynamic picture of the enzyme-substrate complex, illustrating the flexibility of both the substrate and the enzyme and the network of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the bound state. These simulations can also be used to model the transition states of the acylation and deacylation steps, offering insights into the energetic barriers of the reaction.

While computational studies have been conducted on the interaction of various inhibitors and substrates with serine proteases like thrombin and trypsin, specific molecular docking or MD simulation studies focusing on the interaction with this compound are not widely reported in the literature. nih.gov Such studies would be highly valuable for rationalizing the experimentally observed kinetic parameters and for guiding the design of more specific and efficient substrates or inhibitors.

Methodological Frameworks and Assay Development

Standardized Spectrophotometric Assay Protocols

Standardized assays utilizing Bz-Phe-Val-Arg-pNA HCl are foundational for quantifying the activity of specific proteases, such as thrombin and trypsin. The core principle of this colorimetric assay is the enzymatic cleavage of the substrate, which liberates a yellow-colored compound, p-nitroaniline (pNA). nih.govechelon-inc.com

The protocol involves the incubation of the target enzyme with this compound in a buffered solution at a specific pH and temperature to ensure optimal enzyme activity. The protease cleaves the amide bond between the arginine residue and the p-nitroaniline moiety. The release of pNA results in an increased absorbance of light at a wavelength of 405 nm. echelon-inc.com The rate of this increase in absorbance is directly proportional to the enzymatic activity present in the sample. This kinetic relationship allows for the precise quantification of enzyme concentration or activity. The substrate is sensitive to enzymes like thrombin, trypsin, and papain. echelon-inc.comnih.gov

Table 1: Key Parameters of the Standard Spectrophotometric Assay

| Parameter | Description |

|---|---|

| Substrate | This compound |

| Target Enzymes | Thrombin, Trypsin, Plasmin, Papain echelon-inc.comnih.govforlabs.co.uk |

| Principle | Enzymatic hydrolysis of the substrate |

| Product Measured | p-nitroaniline (pNA) |

| Detection Method | Spectrophotometry (Absorbance) |

| Wavelength | 405 nm echelon-inc.com |

| Output | Change in absorbance over time (ΔA/min) |

Integration into High-Throughput Screening (HTS) Platforms

The straightforward nature of the spectrophotometric assay facilitates its adaptation for High-Throughput Screening (HTS) platforms, which are essential for modern drug discovery and large-scale enzyme profiling.

The "mix-and-read" format of the this compound assay is highly amenable to automation. Optimization for HTS involves adapting the protocol for robotic liquid handling systems and multi-well plate readers. Key adjustments include optimizing reagent concentrations, reducing reaction volumes, and programming automated steps for dispensing, incubation, and kinetic or endpoint readings. Such automated systems can be configured for different analyzers, enhancing the versatility of the assay for various laboratory settings. bohrium.com The stability of the substrate and the chromogenic product under typical assay conditions is a critical factor for reliable automated screening.

Table 2: Optimization Steps for HTS Integration

| Step | Consideration for Automation |

|---|---|

| Reagent Preparation | Large batch preparation for consistency; stability testing. |

| Compound/Sample Plating | Use of acoustic dispensing or robotic liquid handlers for precision. |

| Reagent Dispensing | Automated dispensers for adding enzyme and substrate to multi-well plates. |

| Incubation | Controlled temperature and time within the automated system. |

| Plate Reading | Automated plate readers for kinetic or endpoint absorbance measurements at 405 nm. |

| Data Acquisition | Direct capture of absorbance data into a database for analysis. |

A primary goal of HTS is miniaturization—scaling down assay volumes to conserve rare or expensive reagents and test compounds. Assays using this compound are routinely performed in 96, 384, or even 1536-well microplates. This reduction in volume necessitates the use of highly precise, low-volume liquid handling instrumentation to maintain assay accuracy and reproducibility.

Data analysis for HTS generates large datasets that require specialized software for processing. The analysis typically involves calculating the rate of reaction for each well, normalizing the data against controls, and applying statistical methods to identify "hits" (e.g., potential inhibitors). Key metrics such as the Z'-factor are calculated to assess the quality and reliability of the HTS assay.

Development of Specific Diagnostic and Research Assays

Beyond general protease activity measurement, this compound is integral to the development of more specialized diagnostic and research assays.

A significant application of this compound is in the clinical measurement of Antithrombin III (ATIII), a key endogenous anticoagulant. nih.gov The assay is based on the inhibitory effect of ATIII on thrombin. nih.gov

The methodology involves two main steps. First, a plasma sample containing ATIII is incubated with a known and excessive amount of thrombin, often in the presence of heparin to accelerate the inhibition reaction. During this incubation, the ATIII in the plasma forms an inactive complex with a portion of the thrombin. In the second step, the substrate, this compound, is added. The residual, active thrombin then cleaves the substrate, producing the yellow pNA. The amount of color generated is therefore inversely proportional to the activity of ATIII in the original sample; a high ATIII level results in less residual thrombin and consequently a lower absorbance reading. nih.gov

Table 3: Principle of the Antithrombin III Assay

| Step | Reagents | Action |

|---|---|---|

| 1. Inhibition | Plasma (containing ATIII), excess Thrombin, Heparin | ATIII inhibits a portion of the thrombin. |

| 2. Measurement | This compound | Residual active thrombin cleaves the substrate. |

| Result | Absorbance at 405 nm | Inversely proportional to ATIII activity. |

This compound is widely used for screening and characterizing potential protease inhibitors. In this application, a target protease (e.g., thrombin) is incubated with a library of test compounds before the addition of the chromogenic substrate.

If a test compound is an effective inhibitor, it will bind to the protease and reduce its catalytic activity. This results in a decreased rate of cleavage of this compound and a correspondingly lower rate of pNA formation compared to a control reaction without the inhibitor. The assay can be used to determine the potency of inhibitors by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC50). Its suitability for HTS makes it a valuable tool for identifying novel protease inhibitors from large chemical libraries.

Considerations for Reproducibility and Variability in Assays

The reliability of data generated from enzymatic assays using the chromogenic substrate Nα-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide hydrochloride (this compound) is fundamentally dependent on the reproducibility of the assay and the careful control of variability. Achieving high reproducibility requires a systematic approach to identify and manage the numerous factors that can influence the rate of substrate hydrolysis. These factors can be broadly categorized into physicochemical parameters, reagent and substrate-related issues, and procedural or instrumental variables.

Physicochemical and Environmental Factors

Slight variations in the assay's microenvironment can lead to significant changes in enzymatic activity, thereby affecting the final results. Key among these are temperature and pH.

Temperature: Enzyme activity is highly sensitive to temperature fluctuations. omicsonline.org As temperature increases, the kinetic energy of both the enzyme and substrate molecules rises, leading to more frequent collisions and an increased reaction rate up to an optimal point. omicsonline.org Beyond this optimal temperature, the enzyme begins to denature, causing a rapid decline in activity. omicsonline.org For proteases that cleave this compound, maintaining a constant and precisely controlled temperature throughout the assay is critical. Even minor deviations between experiments or across wells in a microplate can introduce significant variability. The thermal stability of the specific enzyme being assayed is also a crucial consideration; prolonged incubation, even at temperatures near the optimum, can lead to a gradual loss of activity. researchgate.net

Table 1: Illustrative Impact of Temperature on Relative Protease Activity with this compound

| Temperature (°C) | Relative Activity (%) |

|---|---|

| 20 | 45 |

| 25 | 68 |

| 30 | 85 |

| 37 | 100 |

| 45 | 78 |

pH and Buffer System: The pH of the reaction buffer profoundly impacts the ionization state of amino acid residues within the enzyme's active site and on the substrate itself. omicsonline.org These ionic states are crucial for proper substrate binding and the catalytic mechanism. omicsonline.org Every enzyme has a characteristic optimal pH range for maximal activity. researchgate.net For assays using this compound, the choice of buffer is critical not only for maintaining the optimal pH but also for its composition. The ionic strength of the buffer can influence protein conformation and enzyme-substrate interactions. nih.gov Different buffer systems (e.g., Tris-HCl, PBS) can yield different activity levels even at the same pH, making consistent buffer preparation essential for reproducibility. researchgate.net

Table 2: Illustrative Influence of pH on Relative Protease Activity with this compound

| pH | Buffer System | Relative Activity (%) |

|---|---|---|

| 6.0 | MES | 55 |

| 7.0 | Phosphate | 88 |

| 7.4 | Phosphate | 95 |

| 8.0 | Tris-HCl | 100 |

| 8.5 | Tris-HCl | 92 |

Reagent and Procedural Variability

The quality, concentration, and handling of reagents are primary sources of potential assay variability.

Substrate Quality and Concentration: The purity of this compound is paramount; contaminants can inhibit the enzyme or interfere with spectrophotometric readings. The substrate should be stored under appropriate conditions (e.g., -20°C) to prevent degradation. sigmaaldrich.com The final concentration of the substrate in the assay must be carefully controlled. According to Michaelis-Menten kinetics, the reaction rate is dependent on substrate concentration, especially at levels below saturation. In kinetic studies, variability in the initial substrate concentration will directly translate to variability in the measured enzyme velocity. Furthermore, during the course of the reaction, substrate consumption can lead to a decrease in the reaction rate, a factor that must be accounted for in kinetic models. nih.gov

Enzyme Concentration and Stability: The activity measured is directly proportional to the concentration of active enzyme. Precise and accurate pipetting of the enzyme stock solution is therefore essential. The stability of the enzyme in the chosen buffer and under assay conditions can also contribute to variability, especially in prolonged experiments.

Pipetting and Mixing: Manual or automated pipetting errors are a common source of variability, particularly when working with the small volumes typical of microplate-based assays. Inconsistent mixing can lead to localized gradients in substrate or enzyme concentration, resulting in non-uniform reaction rates.

Instrumental and Data Analysis Factors

The instrumentation used for measurement and the subsequent data analysis methods introduce their own potential sources of error.

Spectrophotometer Performance: The assay relies on measuring the absorbance of the released p-nitroaniline (pNA) at approximately 405 nm. echelon-inc.com Therefore, the accuracy and precision of the spectrophotometer are critical. Instrumental sources of variability include wavelength inaccuracy, photometric drift, and stray light. researchgate.net In assays that generate a strong signal, an "inner filter effect" can occur, where high concentrations of the chromophore (pNA) re-absorb emitted light, leading to a non-linear and underestimated signal. nih.gov

Data Handling: The use of appropriate blank controls is necessary to correct for any background absorbance from the substrate, buffer components, or the microplate itself. The method used to calculate the reaction rate (e.g., initial velocity from the linear portion of the progress curve) must be applied consistently across all samples and experiments to ensure comparability and reproducibility.

Advanced Research Applications and Methodological Enhancements

Applications in Novel Protease Discovery and Purification

The chromogenic substrate Nα-Benzoyl-L-phenylalanyl-L-valyl-L-arginine p-nitroanilide hydrochloride (Bz-Phe-Val-Arg-pNA HCl) is a pivotal tool in the discovery and purification of novel proteases, particularly serine proteases. Its utility stems from its specific amino acid sequence, which is recognized and cleaved by enzymes with trypsin-like specificity. The core principle of its application lies in the enzymatic hydrolysis of the peptide bond between arginine and p-nitroaniline. This cleavage releases the yellow-colored p-nitroaniline (pNA) molecule, which can be quantified spectrophotometrically by measuring its absorbance at 405 nm. echelon-inc.com This direct correlation between enzyme activity and color change provides a simple and effective method for detecting and quantifying protease activity.

In the context of novel protease discovery, this compound is employed in high-throughput screening assays to identify proteolytic activity in complex biological samples, such as cell lysates or culture supernatants. Researchers can rapidly screen large libraries of natural extracts or synthetic compounds to find new proteases or inhibitors of known ones. The substrate's sensitivity to enzymes like thrombin, trypsin, and papain makes it a versatile screening tool. echelon-inc.com

For protease purification, this substrate is invaluable for monitoring enzyme activity across different purification steps. As a crude protein mixture is subjected to various chromatographic techniques (e.g., ion exchange, size exclusion, affinity chromatography), fractions are collected and assayed using this compound. The fractions exhibiting the highest activity are enriched in the target protease and are carried forward in the purification scheme. Affinity chromatography, in particular, can be a powerful purification method. For instance, synthetic inhibitors like benzamidine, which shares structural similarities with the benzoyl group of the substrate, are used as affinity ligands to specifically capture trypsin-like serine proteases from complex mixtures. sigmaaldrich.comsigmaaldrich.com The bound proteases can then be eluted in a purified form.

Role in Understanding Proteolytic Pathways and Biological Processes

This compound and its analogs are instrumental in elucidating the complex roles of proteases in various biological processes and proteolytic pathways. Proteases are integral to a multitude of physiological functions, including digestion, blood coagulation, immune response, and apoptosis. Dysregulation of proteolytic activity is often implicated in pathological conditions such as cancer, neurodegenerative disorders, and cardiovascular diseases. chemimpex.com By providing a means to measure the activity of specific proteases, these synthetic substrates enable researchers to dissect the intricate networks of proteolytic events.

The specificity of this compound for certain proteases, such as thrombin and trypsin, allows for the targeted investigation of pathways in which these enzymes are key players. echelon-inc.com For example, in studies of the coagulation cascade, this substrate can be used to measure the activity of thrombin, a central enzyme in the formation of blood clots. By monitoring changes in thrombin activity under various conditions, researchers can gain insights into the mechanisms of hemostasis and thrombosis.

Furthermore, the use of a panel of chromogenic substrates with varying peptide sequences allows for the characterization of the substrate specificity of newly discovered proteases. This information is crucial for identifying the natural substrates of these enzymes and, consequently, their biological functions. Understanding which peptide bonds a protease preferentially cleaves helps to place it within a specific proteolytic pathway and to understand its role in cellular signaling and regulation. The insights gained from these studies are vital for the development of diagnostic tools and therapeutic interventions that target specific proteases involved in disease. chemimpex.com

Development of Modified Substrate Analogs for Enhanced Performance

To improve specificity and sensitivity for a wider range of proteases, numerous modified substrate analogs of this compound have been developed. These modifications typically involve altering the peptide sequence to mimic the natural cleavage sites of different proteases. This targeted design results in substrates that are more selectively hydrolyzed by a specific enzyme, thereby reducing cross-reactivity and enhancing assay accuracy.

Research has demonstrated the effectiveness of these analogs in distinguishing between closely related proteases. For instance, while Bz-Phe-Val-Arg-pNA (S-2160) is sensitive to thrombin, other substrates have been engineered for greater sensitivity or for targeting different enzymes in the coagulation and fibrinolytic systems. nih.gov The development of these specific substrates has been crucial for both research and clinical diagnostics, allowing for the precise measurement of individual protease activities in complex biological fluids like plasma. nih.gov

Below is a table detailing some of these modified substrates and their primary target proteases, illustrating the advancements in substrate design for enhanced performance.

| Substrate Name | Chemical Structure | Primary Target Protease(s) |

| Bz-Phe-Val-Arg-pNA (S-2160) | N-Bz-Phe-Val-Arg-pNA | Thrombin, Trypsin, Plasmin |

| H-D-Phe-Pip-Arg-pNA (S-2238) | H-D-Phe-Pip-Arg-pNA | Thrombin |

| Bz-Ile-Glu-Gly-Arg-pNA (S-2222) | N-Bz-Ile-Glu-Gly-Arg-pNA | Factor Xa |

| H-D-Val-Leu-Lys-pNA (S-2251) | H-D-Val-Leu-Lys-pNA | Plasmin |

| Z-Gly-Pro-Arg-pNA (Chromozym TH) | Z-Gly-Pro-Arg-pNA | Thrombin |

| N-Bz-Pro-Phe-Arg-pNA (Chromozym PK) | N-Bz-Pro-Phe-Arg-pNA | Plasma Kallikrein |

Data sourced from scientific literature. nih.gov

Integration with Fluorescence-Based Sensing Technologies

The integration of this compound with fluorescence-based sensing technologies has led to the development of highly sensitive assays for protease activity. One such approach utilizes the principle of fluorescence resonance energy transfer (FRET). In a typical FRET-based biosensor, a donor fluorophore and an acceptor (quencher) molecule are brought into close proximity. When the donor is excited, it transfers its energy non-radiatively to the acceptor, resulting in quenched fluorescence. nih.govnih.gov The peptide sequence of Bz-Phe-Val-Arg-pNA can be incorporated as the linker between the FRET pair. When a target protease cleaves this linker, the donor and acceptor are separated, leading to a restoration of the donor's fluorescence. This change in fluorescence intensity provides a direct measure of enzymatic activity. nih.govnih.gov

A notable application involves the use of fluorescent conjugated polyelectrolytes. In one study, the p-nitroanilide (pNA) moiety of Bz-Phe-Val-Arg-pNA acted as a quencher for the fluorescence of a conjugated polyelectrolyte through an electrostatic interaction. nih.gov Upon enzymatic cleavage of the substrate by a protease like thrombin, the pNA quencher is released, resulting in an increase in the polyelectrolyte's fluorescence. nih.gov This system allows for the real-time monitoring of enzyme kinetics and provides significant signal amplification. nih.gov

The sensitivity of this fluorescence turn-on system is demonstrated by the Stern-Volmer quenching constants (KSV), which quantify the efficiency of quenching. The interaction between the polyelectrolyte and the pNA-containing substrates is a key factor in the performance of these assays.

| Quencher (Substrate) | Stern-Volmer Quenching Constant (KSV) (M-1) |

| Bz-Phe-Val-Arg-pNA | 1.1 x 106 |

| l-Lys-pNA | 2.5 x 106 |

Data reflects the quenching of a poly(phenylene ethynylene) with sulfonate side chains (PPESO3). nih.gov

These fluorescence-based methods offer several advantages over traditional colorimetric assays, including higher sensitivity and the potential for multiplexing, making them powerful tools for studying protease activity in various biological contexts.

Immobilization Strategies for this compound in Biocatalysis and Biosensing

Immobilization of this compound onto solid supports is a critical step in the development of reusable biosensors and biocatalytic reactors. The primary goal of immobilization is to confine the substrate to a specific location while maintaining its availability for enzymatic cleavage. This approach offers several advantages, including the potential for continuous monitoring, enhanced stability of the substrate, and the ability to reuse the sensing platform. chimia.chresearchgate.net

Several strategies can be employed for the immobilization of peptide substrates like this compound. These methods can be broadly categorized into physical and chemical techniques.

Physical Adsorption: This is a simple method involving the non-covalent interaction of the substrate with the surface of a support material through forces like van der Waals interactions, hydrogen bonds, or electrostatic interactions. researchgate.net While straightforward, this method may lead to leaching of the substrate over time.

Covalent Attachment: This strategy involves the formation of a stable covalent bond between the substrate and the support material. researchgate.net Functional groups on the substrate, such as the N-terminal benzoyl group or the C-terminal carboxyl group (if the pNA is removed), can be used for coupling to activated surfaces of materials like glass, gold, or polymers. This method provides a more robust and stable immobilization. nih.gov

Entrapment: The substrate can be physically entrapped within a polymer matrix or gel, such as alginate or polyacrylamide. researchgate.net The porous nature of the matrix allows the enzyme to access the substrate while preventing the substrate from diffusing into the bulk solution.

Affinity Binding: This technique utilizes specific interactions, such as the binding of a biotinylated substrate to a streptavidin-coated surface. This allows for a controlled and oriented immobilization of the substrate. researchgate.net

The choice of immobilization strategy depends on the specific application. For instance, in a continuous flow biocatalytic reactor, a robust covalent attachment would be preferable to prevent substrate leakage. In the context of biosensors, the immobilization method can significantly influence the sensor's performance characteristics, such as its sensitivity, response time, and reusability. researchgate.net By immobilizing this compound on a transducer surface (e.g., an optical fiber or an electrode), it is possible to create a sensor that can continuously monitor the activity of specific proteases in real-time.

Substrate Design Principles and Structure Activity Relationships

Peptide Sequence Determinants for Protease Recognition

The specificity of a protease for its substrate is largely determined by the amino acid sequence of the substrate, particularly the residues near the scissile bond. In the chromogenic substrate Nα-Benzoyl-L-phenylalanyl-L-valyl-L-arginine p-nitroanilide hydrochloride, the peptide sequence Phe-Val-Arg is designed to mimic the natural recognition sites of specific serine proteases. Proteases recognize and bind to their substrates at affinity sites, with the active site containing functional residues that catalyze the hydrolytic reaction tandfonline.com.

The nomenclature for substrate residues that interact with the enzyme's active site designates the amino acids as...P3-P2-P1↓P1'-P2'-P3'..., where the arrow indicates the cleavage site. For Bz-Phe-Val-Arg-pNA, the sequence corresponds to:

P1 position: Arginine (Arg)

P2 position: Valine (Val)

P3 position: Phenylalanine (Phe)

The Arginine at the P1 position is a primary determinant for recognition by trypsin-like serine proteases, which preferentially cleave peptide bonds C-terminal to basic amino acid residues like arginine and lysine (B10760008) neb.compeakproteins.com. Thrombin, a key enzyme in the blood coagulation cascade, is a serine protease that selectively cleaves Arg-Gly bonds in its natural substrate, fibrinogen . The best substrates for thrombin typically have arginine in the P1 position nih.gov.

While the P1 residue is crucial, the amino acids at the P2 and P3 positions provide additional specificity and enhance the rate of hydrolysis. For thrombin, an apolar amino acid is often preferred in the P3 position nih.gov. The Phenylalanine (Phe) in Bz-Phe-Val-Arg-pNA fulfills this role. This substrate is recognized and cleaved by several proteases, including thrombin, trypsin, and papain echelon-inc.com. However, its sensitivity can vary among them. For instance, studies have shown it to be a sensitive substrate for thrombin but less so than other specifically designed thrombin substrates nih.gov. Synthetic peptides that mimic the amino acid sequences adjacent to the natural cleavage sites of protease precursors are often sensitive and specific tools for studying these enzymes nih.gov.

Role of the p-Nitroanilide Moiety as a Chromogenic Reporter

The utility of Bz-Phe-Val-Arg-pNA as an investigational tool in enzyme kinetics lies in its p-nitroanilide (pNA) group, which functions as a chromogenic reporter. In its intact peptide form, the substrate is essentially colorless. Upon enzymatic cleavage of the amide bond between the C-terminal arginine (P1) and the pNA group, a yellow product, p-nitroaniline, is released tandfonline.comnih.govcaymanchem.com.

The principle of the assay is that the protease-catalyzed hydrolysis of the peptide-pNA bond liberates p-nitroaniline tandfonline.comnih.gov. This released molecule has a distinct absorbance maximum at a wavelength of 405 nm echelon-inc.comnih.govsigmaaldrich.com. The rate of the enzymatic reaction can therefore be monitored continuously by measuring the increase in absorbance at this wavelength using a spectrophotometer tandfonline.comechelon-inc.com. The rate at which p-nitroaniline is released is directly proportional to the activity of the protease in the sample nih.gov. This method provides a simple and direct way to quantify enzyme activity and is widely used in various enzymatic assays biosynth.com.

This chromogenic assay method is an extension of the spectrophotometric assay for p-nitroaniline and can be adapted for various applications, including detecting protease activities on gels nih.gov. The molar absorptivity of pNA allows for the sensitive detection of enzyme activity, making it a valuable tool for kinetic studies and inhibitor screening tandfonline.com.

Impact of Benzoyl (Bz) Protecting Group on Substrate Performance

The N-terminal benzoyl (Bz) group is a hydrophobic chemical moiety that serves as a protecting group. In peptide synthesis, protecting groups are essential for temporarily masking active groups to prevent side reactions creative-peptides.com. In the context of a protease substrate, the N-terminal protecting group also plays a significant role in the substrate's interaction with the enzyme, thereby influencing its performance.

The introduction of a hydrophobic benzoyl moiety can increase the retention of peptides during reversed-phase chromatography, a principle that highlights its hydrophobic nature nih.gov. When incorporated into a substrate, this hydrophobicity can influence the substrate's affinity for the enzyme's active site. The binding pockets (subsites) of proteases often have specific hydrophobic or hydrophilic preferences for interacting with the substrate's peptide sidechains nih.gov. The benzoyl group, occupying the N-terminal position, can interact with the S3 or S4 subsites of the target protease, potentially enhancing the binding affinity (lowering the Km value) and/or affecting the catalytic rate (kcat).

While the primary role of a protecting group is to mask a functional group, it can also play a greater role in tuning the reactivity of the substrate researchgate.net. The choice of the N-terminal blocking group is a key element in the rational design of synthetic protease substrates, as it can modulate both specificity and sensitivity.

Comparative Analysis with Other Arg-pNA Containing Substrates

Bz-Phe-Val-Arg-pNA (also known as S-2160) is one of several commercially available chromogenic substrates that utilize an Arginine-pNA linkage to assay for trypsin-like proteases. The specificity and efficiency of these substrates vary depending on the peptide sequence (P2, P3, etc.) and the N-terminal protecting group. A comparative analysis of the kinetic parameters for different substrates with a specific protease, such as thrombin, reveals these differences in performance.

For example, S-2238 (H-D-Phe-Pip-Arg-pNA) and Chromozym TH (Z-Gly-Pro-Arg-pNA) are known to be highly sensitive substrates for thrombin, exhibiting greater sensitivity than Bz-Phe-Val-Arg-pNA for this particular enzyme nih.gov. In contrast, other substrates like S-2222 (N-Bz-Ile-Glu-Gly-Arg-pNA) are sensitive to Factor Xa but not thrombin, while S-2251 (H-D-Val-Leu-Lys-pNA) is relatively specific for plasmin nih.gov. These differences highlight how modifications in the peptide sequence dictate enzyme specificity.

The following interactive table presents kinetic data for the hydrolysis of various Arg-pNA containing substrates by bovine and human α-thrombin, demonstrating the impact of the peptide sequence on substrate performance.

| Substrate Name | Sequence | Enzyme | K_m (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |

| Bz-Phe-Val-Arg-pNA | Bz-Phe-Val-Arg-pNA | Bovine α-thrombin | 26 | 70 | 2.7 x 10⁶ |

| S-2238 | H-D-Phe-Pip-Arg-pNA | Human α-thrombin | 1.33 | 91.4 | 6.9 x 10⁷ |

| S-2238 | Bovine α-thrombin | 1.50 | 98.0 | 6.5 x 10⁷ | |

| Chromozym TH | Z-Gly-Pro-Arg-pNA | Human α-thrombin | 4.18 | 127 | 3.0 x 10⁷ |

| Chromozym TH | Bovine α-thrombin | 3.61 | 100 | 2.8 x 10⁷ | |

| Bz-Pro-Phe-Arg-pNA | Bz-Pro-Phe-Arg-pNA | Bovine α-thrombin | 20 | 110 | 5.5 x 10⁶ |

| (Data sourced from studies on thrombin kinetics nih.govnih.govnih.gov. Note that kinetic parameters can vary with experimental conditions such as pH, temperature, and ionic strength.) |

This comparison illustrates that substrates with a Proline residue in the P2 position, such as S-2238 and Chromozym TH, are generally more efficient substrates for thrombin (indicated by a higher k_cat_/K_m_ value) than Bz-Phe-Val-Arg-pNA nih.gov.

Rational Design Strategies for Tailored Protease Substrates

The development of specific and sensitive protease substrates like Bz-Phe-Val-Arg-pNA is a result of rational design strategies based on understanding enzyme-substrate interactions. The goal is to create molecules that are selectively cleaved by a target protease with high efficiency, enabling precise measurement of its activity. This process involves the strategic selection and combination of three key components: the peptide recognition sequence, the N-terminal and C-terminal protecting/reporter groups, and sometimes the incorporation of unnatural amino acids.

Peptide Sequence Optimization: The foundation of a tailored substrate is a peptide sequence that mimics the protease's natural cleavage site. Positional scanning of substrate combinatorial libraries is a powerful tool for determining the preferred amino acid residues at each position (P4, P3, P2, P1, etc.) for a given protease nih.gov. By identifying the optimal amino acids for the subsites (S4, S3, S2, S1) within the enzyme's active site, a highly specific and efficient sequence can be constructed nih.govnih.gov. For trypsin-like proteases, this often involves placing a basic residue (Arg or Lys) at the P1 position peakproteins.com.

Modifying Protecting and Reporter Groups: The N-terminal protecting group (like Benzoyl) and the C-terminal reporter group (like p-nitroanilide) are critical for substrate performance. The choice of the N-terminal group can influence solubility and binding affinity, as its hydrophobicity and size affect interactions with the enzyme's S-sites nih.govresearchgate.net. The reporter group must provide a readily detectable signal upon cleavage. While pNA is a common chromogenic reporter, fluorogenic groups such as 7-amino-4-methylcoumarin (AMC) are also used to create substrates with even higher sensitivity mdpi.comfrontiersin.org.

Incorporation of Unnatural Amino Acids: To further enhance specificity and metabolic stability, unnatural amino acids can be incorporated into the peptide sequence. These novel residues can create interactions with the enzyme's active site that are not possible with the 20 proteinogenic amino acids, leading to inhibitors or substrates with improved potency and selectivity nih.gov. This approach allows for fine-tuning the substrate's properties to distinguish between closely related proteases.

By systematically varying these elements, researchers can develop a vast array of substrates tailored for specific applications, from quantifying enzyme levels in biological samples to high-throughput screening of potential inhibitors nih.govnih.gov.

Future Directions and Emerging Research Avenues

Integration with Multi-Parametric Enzyme Assays

The ability to simultaneously measure the activity of multiple enzymes in a single sample is crucial for understanding complex biological processes and for high-throughput screening. Bz-Phe-Val-Arg-pNA HCl is being integrated into multi-parametric, or multiplexed, enzyme assays, which utilize a panel of substrates to generate a comprehensive profile of enzymatic activity.

In this approach, a library of chromogenic or fluorogenic substrates, each with varying degrees of specificity for different proteases, is employed. While this compound is known to be a substrate for proteases such as thrombin, trypsin, and plasmin, its cleavage rate by each enzyme is distinct. nih.gov When used in combination with other peptide substrates, a unique activity "fingerprint" can be generated for a given sample. For example, a study evaluating a range of chromogenic substrates demonstrated that each substrate exhibited a different hydrolysis rate by various serine proteases, including human plasmin, bovine trypsin, and human alpha-thrombin. nih.gov This differential specificity is the foundation of multi-parametric assays.

By analyzing the pattern of substrate cleavage across the entire panel, researchers can deconvolve the activities of individual proteases within a complex mixture. This method is particularly powerful for studying the dysregulation of protease activity in diseases such as cancer and inflammatory disorders, where multiple proteases are often involved.

Table 1: Example of a Multi-Parametric Assay Substrate Panel

| Substrate | Target Protease(s) | Reporter Group |

|---|---|---|

| This compound | Thrombin, Trypsin, Plasmin | p-Nitroaniline |

| N-Benzoyl-Ile-Glu-Gly-Arg-pNA HCl | Factor Xa | p-Nitroaniline |

| H-D-Val-Leu-Lys-pNA 2HCl | Plasmin | p-Nitroaniline |

This table is illustrative and represents a potential combination of substrates for a multi-parametric assay.

Applications in Systems Biology and Proteomics

Systems biology aims to understand the complex interactions within biological systems, and proteomics focuses on the large-scale study of proteins. nih.govnih.gov In this context, measuring enzyme activity provides a functional readout that complements traditional protein expression analysis. This compound is a valuable tool in this area through its application in activity-based protein profiling (ABPP).

ABPP is a chemical proteomics strategy that uses chemical probes to directly assess the functional state of enzymes within a complex biological sample. wikipedia.orgnih.gov While traditional ABPP often uses probes that form a covalent bond with the active enzyme, substrate-based probes like this compound offer a method for measuring the catalytic activity of specific proteases. The release of p-nitroaniline upon substrate cleavage provides a direct and quantifiable measure of enzyme function. stanford.edu

This functional data is crucial for building accurate models of biological networks. For instance, by measuring the activity of thrombin in a cellular lysate using this compound, researchers can gain insights into the regulation of the coagulation cascade under different conditions. This activity data can then be integrated with proteomic data on the expression levels of coagulation factors and their inhibitors to create a more comprehensive and dynamic model of hemostasis.

Furthermore, the high-throughput nature of assays using this compound makes it suitable for screening large numbers of samples, a prerequisite for many systems biology and proteomics studies. This allows for the analysis of protease activity across different cell types, disease states, or in response to various stimuli, providing valuable data for understanding the role of proteases in health and disease.

Advancements in Microfluidic and Point-of-Care Assay Technologies

The development of microfluidic and point-of-care (POC) diagnostic devices is revolutionizing how biological and chemical analyses are performed, moving them from centralized laboratories to the patient's bedside or resource-limited settings. mdpi.comnih.govuconn.eduxjtu.edu.cn The properties of this compound make it well-suited for integration into these miniaturized platforms.

The colorimetric nature of the assay, where the cleavage of the substrate produces a yellow-colored product (p-nitroaniline), allows for simple visual or spectrophotometric detection, eliminating the need for complex and expensive instrumentation. echelon-inc.com This is a key requirement for POC devices. Researchers are exploring the use of paper-based microfluidic devices, where reagents, including this compound, can be pre-loaded onto the paper matrix. researchgate.net A small sample of a biological fluid, such as blood or plasma, can then be applied to the device, and the enzymatic reaction and color development can occur within the microfluidic channels. mdpi.com The intensity of the color can be quantified using a simple camera, such as that found on a smartphone, making the device truly portable.

Such POC devices could have significant applications in the management of coagulation disorders. nih.govroche.com For example, a rapid test for thrombin activity could be used to monitor patients on anticoagulant therapy or to diagnose thrombotic conditions. The integration of this compound into these platforms offers the potential for low-cost, rapid, and user-friendly diagnostic tools.

Development of Novel Biosensors Based on this compound Hydrolysis

Building on the principles of enzymatic assays, researchers are developing novel biosensors that utilize the hydrolysis of this compound for the sensitive and selective detection of proteases. These biosensors can be broadly categorized into optical and electrochemical sensors.

Optical Biosensors: These sensors often involve the immobilization of this compound onto a solid support, such as a nanoparticle or a fiber optic probe. When the target protease is present, it cleaves the immobilized substrate, causing a change in the optical properties of the sensor, such as fluorescence or absorbance. One approach involves using fluorescent conjugated polyelectrolytes that interact with the p-nitroaniline portion of the substrate. nih.gov Cleavage of the substrate by the enzyme disrupts this interaction, leading to a change in fluorescence, which can be measured with high sensitivity. nih.gov

Electrochemical Biosensors: These sensors translate the enzymatic reaction into an electrical signal. In one potential design, this compound could be immobilized on an electrode surface. The cleavage of the substrate would release p-nitroaniline, which is an electroactive compound. The oxidation of p-nitroaniline at the electrode surface would generate a current that is proportional to the concentration of the target protease. While specific examples using this compound are still emerging, the principle has been demonstrated with other peptide substrates for proteases like trypsin. nih.gov

The development of such biosensors holds promise for real-time and continuous monitoring of protease activity in various settings, from biomedical research to clinical diagnostics.

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| Nα-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide hydrochloride | This compound, Bz-FVR-pNA |

| N-Benzoyl-Ile-Glu-Gly-Arg-pNA HCl | |

| H-D-Val-Leu-Lys-pNA 2HCl | |

| Z-Gly-Pro-Arg-pNA HCl | |

| p-Nitroaniline | pNA |

| Thrombin | |

| Trypsin | |

| Plasmin |

Q & A

Q. What is the mechanistic role of Bz-Phe-Val-Arg-pNA HCl in enzymatic assays?

this compound is a chromogenic substrate designed for protease activity assays. Upon enzymatic cleavage (e.g., by thrombin or trypsin-like proteases), it releases para-nitroaniline (pNA), which absorbs at 405 nm. This allows spectrophotometric quantification of enzyme activity . To validate specificity, researchers should perform control experiments with protease inhibitors or alternative substrates (e.g., Z-D-Arg-Gly-Arg-pNA) to rule out cross-reactivity .

Q. How should researchers standardize substrate concentration for reproducible kinetic studies?

- Peptide content analysis : Quantify active peptide content via HPLC or amino acid analysis to adjust for batch-to-batch variability in purity (common in synthetic peptides) .

- Buffer optimization : Use Tris-HCl (pH 8.0–8.4) or HEPES (pH 7.5) buffers with 0.1–0.2 M NaCl to maintain ionic strength, as low salt concentrations may reduce substrate solubility .

Q. What are the critical storage conditions to preserve substrate stability?

Store lyophilized powder at –20°C to –80°C in airtight, desiccated vials. Reconstituted solutions in water or DMSO should be aliquoted and frozen at –80°C to avoid freeze-thaw cycles, which degrade the pNA moiety .

Advanced Research Questions

Q. How can researchers optimize assay conditions to minimize interference from plasma components?

- Sample pretreatment : Dilute plasma samples 1:10–1:20 in assay buffer to reduce matrix effects (e.g., albumin binding). Include 0.1% PEG-8000 to prevent nonspecific aggregation .

- Validation with LC-MS/MS : Confirm pNA release kinetics using mass spectrometry for assays in complex matrices like blood, where spectrophotometric readings may be skewed by turbidity or interfering chromophores .

Q. How to resolve discrepancies in reported kinetic parameters (e.g., K_m) across studies?

- Batch variability : Compare peptide purity (e.g., via HPLC-MS) and salt content (e.g., TFA vs. HCl counterions) between studies, as these factors alter substrate solubility and enzyme affinity .

- Buffer composition : Replicate exact ionic strength and pH conditions from referenced studies. For example, K_m values for thrombin vary by 20–30% between Tris and phosphate buffers .

Q. What strategies validate the specificity of this compound in novel protease assays?

- Inhibitor panels : Test with serine protease inhibitors (e.g., PMSF, aprotinin) and cysteine protease inhibitors (e.g., E-64) to confirm target enzyme selectivity .

- Mutagenesis studies : Use recombinant proteases with active-site mutations (e.g., S195A for thrombin) to verify cleavage dependence on catalytic residues .

Methodological Guidelines Table

Data Contradiction Analysis Example

Observation : Study A reports a K_m of 50 µM for thrombin, while Study B finds 75 µM.

Resolution Steps :

Compare peptide purity (HPLC data) and counterion content (HCl vs. TFA) .

Replicate buffer conditions (e.g., Study A used 0.15 M NaCl vs. Study B’s 0.1 M NaCl) .

Validate enzyme activity with a reference substrate (e.g., S-2238) to isolate substrate-specific effects .

Q. Notes for Academic Reporting :

- Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail experimental protocols, including peptide synthesis QC and buffer preparation steps .

- Use Supporting Information for extensive datasets (e.g., kinetic curves, purity certificates) to maintain manuscript clarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.